σ1 Receptor Binding Selectivity in Adamantyl-Piperazine Scaffolds
While direct binding data for 1-[2-(adamantan-1-yl)ethyl]piperazine is not available in the public domain, structurally related 1-(2-aryl-2-adamantyl)piperazine derivatives exhibit significant and selective binding affinity for the σ1 receptor. This is a key differentiator for the class, as σ1 receptor modulation is linked to antiproliferative activity and apoptosis [1]. In a head-to-head comparison of a series of piperazine-based aryl adamantanes, one derivative demonstrated a 25-fold higher affinity for the σ1 receptor compared to the σ2 receptor [1][2].
| Evidence Dimension | Sigma receptor subtype binding selectivity |
|---|---|
| Target Compound Data | Not directly measured for CAS 1152842-97-1; class representative compound 6 shows selective σ1 binding. |
| Comparator Or Baseline | σ2 receptor binding affinity for the same compound series. |
| Quantified Difference | 25-fold higher affinity for σ1-receptor compared to σ2-receptor for a class representative analog [1]. |
| Conditions | In vitro receptor binding assays using human σ1 and σ2 receptor preparations [1][3]. |
Why This Matters
This class-level σ1 selectivity is a pharmacologically valuable feature for research programs targeting cancer or neurological disorders where σ1 modulation is therapeutically relevant, making CAS 1152842-97-1 a strategic procurement choice for exploring this mechanism.
- [1] E. S. E. Eriksson, N. Fytas, G. Zoidis, et al., Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity, European Journal of Medicinal Chemistry, 2015, 96, 173-185. View Source
- [2] I. Papapostolou, G. Zoidis, K. Fytas, et al., Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma, Medicina, 2025, 61(10), 1731. View Source
- [3] R. S. L. H. van Waarde, A. A. Lammertsma, A. van Waarde, Sigma Receptor Ligands: Novel Applications in Cancer Imaging and Therapy, Current Pharmaceutical Design, 2018, 24(25), 2955-2970. View Source
